2-[3-(3,5-DIMETHYLPHENYL)-2-METHYLPROPYL]-1H-1,3-BENZODIAZOLE
Description
2-[3-(3,5-Dimethylphenyl)-2-Methylpropyl]-1H-1,3-Benzodiazole is a substituted benzodiazole derivative characterized by a benzodiazole core fused with a 3,5-dimethylphenyl group and a branched alkyl chain. Key analytical techniques for structural confirmation—such as NMR, IR, and X-ray crystallography—are standard for such compounds, as demonstrated in the characterization of structurally related amides and imidazole-triazole hybrids .
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-13-8-14(2)10-16(9-13)11-15(3)12-19-20-17-6-4-5-7-18(17)21-19/h4-10,15H,11-12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLKNSONKNVZLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C)CC2=NC3=CC=CC=C3N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-dimethylphenylamine with a suitable aldehyde or ketone, followed by cyclization with a nitrogen source, can yield the desired benzodiazole structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production scale.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,5-Dimethylphenyl)-2-methylpropyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the side chains, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzodiazole compounds with various functional groups.
Scientific Research Applications
Anticancer Activity
Benzodiazole derivatives have shown significant promise in cancer therapy. The structural similarities between benzodiazoles and naturally occurring purine nucleotides facilitate their interaction with biological targets involved in cancer proliferation.
- Mechanisms of Action :
- Topoisomerase Inhibition : Compounds like 2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-1,3-benzodiazole may inhibit topoisomerases, enzymes crucial for DNA replication and transcription.
- Apoptosis Induction : Studies indicate that certain benzodiazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways.
Case Study : A study on related benzodiazole compounds demonstrated their ability to inhibit the growth of various cancer cell lines, including non-small cell lung cancer (A549) cells. The compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Antimicrobial Properties
Benzodiazoles have also been investigated for their antimicrobial effects against a range of pathogens. The mechanism often involves interference with bacterial DNA synthesis or function.
- Broad-Spectrum Activity : Research has shown that benzodiazole derivatives can exhibit antibacterial and antifungal properties, making them potential candidates for new antimicrobial agents.
Case Study : A study on benzothiazole derivatives revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that similar structures could yield effective antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of benzodiazoles are attributed to their ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokines.
- Potential Uses : These compounds may be developed into therapeutic agents for conditions characterized by chronic inflammation.
Data Tables
Mechanism of Action
The mechanism of action of 2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
A comparative analysis of 2-[3-(3,5-Dimethylphenyl)-2-Methylpropyl]-1H-1,3-Benzodiazole with related compounds highlights distinctions in substituent placement, steric effects, and electronic properties. Below is a summary of key comparisons:
Key Observations:
- Synthetic Complexity : The target compound’s branched alkyl and aryl substituents likely require regioselective functionalization, contrasting with the straightforward acylation used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
- Electronic Effects : The electron-donating methyl groups on the 3,5-dimethylphenyl moiety may enhance the benzodiazole core’s stability compared to electron-withdrawing substituents in imidazole-triazole hybrids .
Computational Insights
For example:
- AutoDock Vina’s improved scoring function and multithreading capabilities enable rapid virtual screening of benzodiazole derivatives for drug discovery .
- Flexible receptor modeling in AutoDock4 could assess how the target compound’s substituents influence interactions with biological targets, such as enzymes or receptors .
Biological Activity
The compound 2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula: C16H20N2
- Molecular Weight: 252.35 g/mol
- SMILES Notation: CC(C)Cc1c(n2c(c1)cccc2)C(C)C
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor and antimicrobial agent.
Antitumor Activity
Research indicates that benzodiazole derivatives exhibit significant antitumor properties. A study evaluating similar compounds demonstrated that they could inhibit cell proliferation in human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The IC50 values for some derivatives were found to be as low as 6.26 μM, indicating potent activity against tumor cells .
Table 1: Antitumor Activity of Related Compounds
| Compound ID | Cell Line | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound 5 | A549 | 6.26 | Antitumor |
| Compound 6 | HCC827 | 6.48 | Antitumor |
| Compound 9 | NCI-H358 | 16.00 | Antitumor |
Antimicrobial Activity
In addition to its antitumor properties, benzodiazole derivatives have shown antimicrobial activity against various pathogens. A study reported that certain compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods .
Table 2: Antimicrobial Activity
| Compound ID | Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | Antimicrobial |
| Compound B | Escherichia coli | 20 | Antimicrobial |
The mechanism by which benzodiazole compounds exert their biological effects often involves interaction with DNA. Studies suggest that these compounds can bind to the minor groove of DNA, influencing cellular processes such as proliferation and apoptosis . This binding affinity is crucial for their antitumor efficacy.
Case Studies
-
Case Study on Lung Cancer Treatment :
A recent study focused on a series of benzodiazole derivatives similar to the compound . The findings revealed that these compounds could effectively reduce tumor size in xenograft models of lung cancer when administered at specific dosages . -
Antimicrobial Efficacy Against Resistant Strains :
Another study evaluated the antimicrobial potential of benzodiazole derivatives against antibiotic-resistant strains of bacteria. The results indicated that certain derivatives not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
